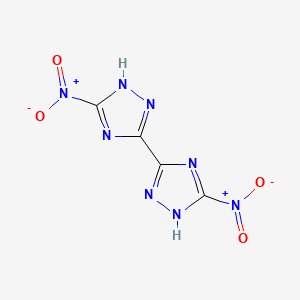

5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole

説明

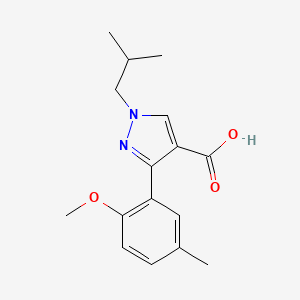

5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole (DNBT) is a nitrogen-rich compound with the molecular formula C4H2N8O4 . It belongs to the azole family of energetic materials, which includes tetrazoles, triazoles, pyrazoles, and others .

Synthesis Analysis

The synthesis of DNBT has seen significant work, particularly in the creation of energetic cocrystals . These cocrystals incorporate a class of energetic materials that have seen significant synthetic work . For example, a cocrystal was obtained with the triazole 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) in a stoichiometry of 2:1 (ANTA:DNBT) .Molecular Structure Analysis

The molecular structure of DNBT can be represented by the canonical SMILES stringC1(=NNC(=N1)N+[O-])C2=NNC(=N2)N+[O-] . The compound has a complex structure with multiple nitrogen and oxygen atoms, contributing to its energetic properties . Chemical Reactions Analysis

The decomposition and reactive molecular dynamics (RMD) simulation of DNBT have been studied . The form of DNBT during decomposition is determined by the temperature of the initial reactant .Physical And Chemical Properties Analysis

DNBT has a molecular weight of 226.11 g/mol . It has a high density, which contributes to its high predicted detonation velocities . The compound has a topological polar surface area of 175 Ų .科学的研究の応用

High-Performance Energetic Materials

DNBT is recognized for its potential as a high-performance energetic material, primarily used in military and aerospace industries . The compound’s high energy density is crucial for applications requiring significant explosive power. Its thermal decomposition behavior is particularly relevant for understanding and improving the quality characteristics of energetic materials .

Thermal Decomposition Analysis

The thermal decomposition behavior of DNBT has been extensively studied to reveal the underlying mechanisms of high-energy material formation . This research is significant for the development of comprehensive decomposition devices and contributes to the advancement of military and industrial technologies .

Reactive Molecular Dynamics Simulation

DNBT has been subjected to reactive molecular dynamics (RMD) simulations to capture various forms and understand the effects of temperature on its stability and reactivity . These simulations help predict the behavior of DNBT under different conditions, which is essential for its safe handling and storage .

Coordination Polymerization

Research has explored the coordination polymerization of DNBT, which is a process that can lead to the creation of new materials with unique properties . This application is particularly relevant in the field of materials science, where DNBT’s properties can be harnessed for developing advanced materials .

Optical Properties and Fluorescent Prediction

DNBT has been investigated for its optical properties and potential as a fluorescent material . This research is important for the development of lighting sensors and other applications where fluorescence is required .

Energetic Metal–Organic Frameworks (MOFs)

DNBT is a key component in the design of high-density energetic MOFs . These frameworks are a class of emerging explosives, where the density of the material positively influences its performance . The synthesis of high-density energetic MOFs is crucial for advancing the field of energetic materials .

Energetic Cocrystals Synthesis

The compound has been used to obtain a series of high-energy cocrystals, incorporating materials from the pyrazole family . These cocrystals have shown significant synthetic utility and are part of ongoing research to expand their applications .

Explosive Capability Analysis

The detonation velocity and pressure of DNBT, which depend on material density, are critical factors in its application as an explosive . High energy density tends to increase explosive capability, making DNBT a valuable compound for research in explosive materials .

作用機序

将来の方向性

特性

IUPAC Name |

5-nitro-3-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZYSSGVZAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes DNBT a promising candidate for energetic materials?

A1: DNBT exhibits several desirable characteristics for energetic materials, including high thermal stability and promising detonation properties. [, ] Research indicates that DNBT's thermal stability surpasses that of trinitrotoluene (TNT), a widely used explosive. [] This enhanced stability stems from its tricyclic structure formed by bridging ethylene or propylene moieties. [] Furthermore, DNBT exhibits high density, a crucial factor contributing to the performance of energetic materials. [] This high density, coupled with its nitrogen-rich nature, makes DNBT and its derivatives attractive for developing high-performance explosives. [, ]

Q2: How does the structure of DNBT contribute to its high density and thermal stability?

A2: DNBT's structure plays a crucial role in its desirable properties. X-ray crystallography reveals a very high density of 1.903 g/cm³ for DNBT, likely due to the efficient packing of its planar, rigid structure. [] Introducing an N-O bond, as seen in the derivative 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO), further increases the density. [] The high thermal stability arises from the robust tricyclic ring system formed through N,N’-alkylene bridges connecting the two polynitroazole units. [] This cyclic structure restricts molecular motion, enhancing thermal stability.

Q3: What research has been done on modifying DNBT to further improve its properties?

A3: Researchers are actively exploring modifications to DNBT to enhance its performance and tailor its properties. One approach involves synthesizing salts of DNBT with nitrogen-rich cations like ammonium, hydrazinium, and guanidinium. [] These salts, characterized by vibrational and NMR spectroscopy, DSC, and X-ray diffraction, aim to boost both performance and stability. [] Another avenue explores incorporating DNBT and DNBTO as ligands in metal-organic frameworks (MOFs). [] This strategy has yielded high-density MOFs with impressive thermal stability, demonstrating the potential of DNBT-based structures for high-energy density applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

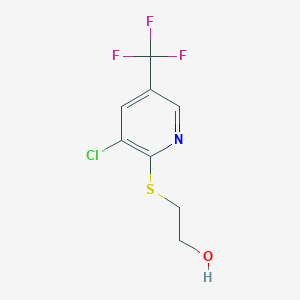

![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

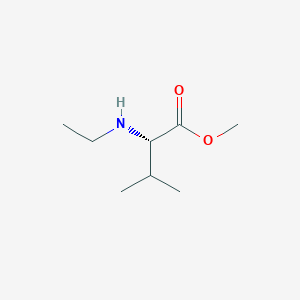

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

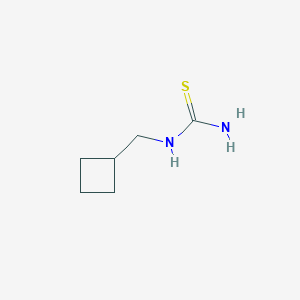

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

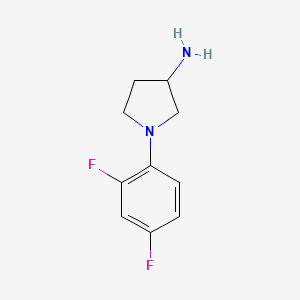

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)